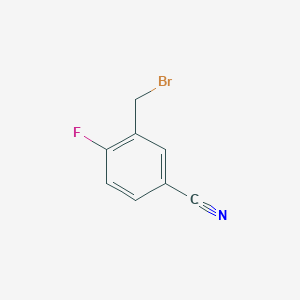

3-(Bromomethyl)-4-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHMLRWRPHXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585394 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856935-35-8 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Bromomethyl)-4-fluorobenzonitrile, its applications in research and drug development, and relevant experimental context. This information is intended to support laboratory research and the strategic design of new therapeutic agents.

Core Compound Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₅BrFN.[1] Its chemical structure, featuring a bromomethyl group, a nitrile group, and a fluorine atom on the benzene ring, makes it a versatile reagent in organic synthesis.

| Property | This compound | 4-(Bromomethyl)-3-fluorobenzonitrile |

| CAS Number | 856935-35-8[1] | 105942-09-4 |

| Molecular Weight | 214.03 g/mol [1] | 214.04 g/mol [2] |

| Molecular Formula | C₈H₅BrFN[1] | C₈H₅BrFN[2] |

| Melting Point | Not available | 75 - 79 °C[2] |

| Boiling Point | 274.4 ± 25.0 °C (Predicted) | Not available |

| Density | 1.59 ± 0.1 g/cm³ (Predicted) | Not available |

Applications in Research and Drug Development

This compound and its isomers are recognized as valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of this fluorinated benzonitrile moiety into larger molecular scaffolds.

Role in Proteomics Research

This compound is specifically noted as a fluorinated aryl nitrile compound for proteomics research.[1] While detailed experimental protocols for its direct application are not widely published, its structure suggests a potential role as a chemical probe or labeling agent. The bromomethyl group can react with nucleophilic residues on proteins, such as cysteine or lysine, to form covalent adducts. The incorporated fluorine atom can serve as a useful label for ¹⁹F NMR studies, and the nitrile group can be a handle for further chemical modifications or for influencing the electronic properties of the molecule.

A generalized workflow for the use of such a reagent in chemical proteomics is outlined below.

Intermediate in Pharmaceutical Synthesis

The broader class of brominated and fluorinated benzonitriles are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and bioavailability of drug candidates. The nitrile group can be a precursor to other functional groups or act as a bioisostere for other functionalities. While a specific synthesis protocol for a drug candidate using this compound is not detailed in the available literature, its isomers are used in the development of anti-cancer agents.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound are not readily found in peer-reviewed literature. However, a general method for the synthesis of a related compound, 4-(bromomethyl)benzonitrile, can be adapted. This typically involves the radical bromination of the corresponding methylbenzonitrile.

Example Synthetic Protocol (Adapted for this compound):

Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Reaction: Free-radical bromination of 3-methyl-4-fluorobenzonitrile.

Materials:

-

3-methyl-4-fluorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile in the anhydrous solvent.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

References

Technical Guide: Physical Properties of 3-(Bromomethyl)-4-fluorobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-fluorobenzonitrile is a fluorinated aryl nitrile compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its distinct structural features, including the reactive bromomethyl group and the electron-withdrawing nitrile and fluorine substituents on the benzene ring, make it a versatile reagent for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. This document provides a concise technical overview of the known physical properties of this compound, based on available data.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 2-fluoro-5-cyanobenzyl bromide, Benzonitrile, 3-(bromomethyl)-4-fluoro-[3]

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined results.

| Property | Value | Source |

| Molecular Weight | 214.03 g/mol | [1][3][4][5] |

| Physical State | Solid | [5] |

| Melting Point | N/A | [2] |

| Boiling Point | 274.4 ± 25.0 °C (Predicted, at 760 Torr) | [3] |

| Density | 1.59 ± 0.1 g/cm³ (Predicted, at 20°C) | [2][3] |

| Flash Point | 119.75 °C (Predicted) | [3] |

| Refractive Index | 1.564 (Predicted) | [3] |

| Solubility | N/A | [2] |

Detailed Physical Properties

Molecular Weight

The molecular weight of the compound is consistently reported as 214.03 g/mol .[1][3][4][5]

Physical Appearance

The compound is described as a solid.[5]

Melting and Boiling Points

No experimental melting point data is currently available in the public domain for this specific isomer.[2] The predicted boiling point is approximately 274.4 °C at standard atmospheric pressure.[3]

Density

The predicted density of this compound is approximately 1.59 g/cm³.[2][3]

Solubility

Specific solubility data in various solvents are not available.[2] As a halogenated aromatic compound, it is expected to have low solubility in water and higher solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Storage and Handling

For maintaining chemical stability, the compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][4] It should be kept sealed in a dry environment.[2][4]

General Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound were not found, the following are standard methodologies used for such characterizations.

-

Melting Point Determination: The melting point of a solid organic compound is typically determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC). In the former, a small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. DSC provides a more precise measurement by detecting the heat flow associated with the phase transition.

-

Boiling Point Determination: The boiling point can be determined experimentally using distillation or ebulliometry, where the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured. For small quantities, micro-boiling point determination methods can be employed.

-

Density Measurement: The density of a solid can be measured using techniques such as gas pycnometry, which measures the volume of the object by detecting the pressure change of a gas in a calibrated chamber.

-

Solubility Assessment: A standard protocol involves adding incremental amounts of the solute to a fixed volume of a specific solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by techniques like HPLC or UV-Vis spectroscopy, to determine the saturation point.

Logical Classification of Properties

The following diagram illustrates the classification of the information presented for this compound.

Caption: Hierarchical classification of compound properties.

References

3-(Bromomethyl)-4-fluorobenzonitrile reactivity profile

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 3-(Bromomethyl)-4-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No: 856935-35-8). As a key electrophilic building block, its utility in modern organic synthesis is primarily dictated by the highly reactive benzylic bromide moiety. This document elucidates the core chemical principles governing its reactions, focusing on nucleophilic substitution pathways with a variety of heteroatomic nucleophiles. We will explore the causality behind experimental choices, provide field-proven protocols, and contextualize its application within drug discovery and materials science. This guide serves as an essential resource for researchers and process chemists seeking to leverage this versatile intermediate for the construction of complex molecular architectures.

Introduction and Physicochemical Properties

Significance in Synthetic Chemistry

This compound is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure incorporates three key features that define its reactivity and utility:

-

A Benzylic Bromide: The bromomethyl group is a potent electrophilic site, primed for nucleophilic attack. The benzylic position enhances its reactivity compared to a standard alkyl bromide due to the ability of the adjacent aromatic ring to stabilize the transition state.

-

An Electron-Withdrawing Nitrile Group: The cyano (-C≡N) group influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids.

-

A Fluorine Substituent: The fluorine atom modulates the molecule's electronics through its strong inductive effect. In the context of medicinal chemistry, the incorporation of fluorine can significantly enhance crucial pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity.[2]

This unique combination makes it an invaluable intermediate for introducing a fluorinated cyanobenzyl moiety into target molecules.[3]

Physicochemical and Safety Data

Proper handling is critical due to the compound's classification as a hazardous material.[3] It is a lachrymator and corrosive, causing burns to the eyes, skin, and mucous membranes.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]

| Property | Value | Reference |

| CAS Number | 856935-35-8 | [3][6] |

| Molecular Formula | C₈H₅BrFN | [3] |

| Molecular Weight | 214.03 g/mol | [3] |

| Boiling Point | 274.39 °C at 760 mmHg | [5] |

| Density | 1.591 g/cm³ | [5] |

| Appearance | White to off-white solid | N/A |

| Storage | Store in a dry, cool, and well-ventilated place away from incompatible materials. | [5] |

Synthesis of this compound

Primary Synthetic Route: Radical Bromination

The most direct and industrially scalable method for synthesizing this compound is through the free-radical bromination of its precursor, 3-methyl-4-fluorobenzonitrile. This reaction selectively functionalizes the benzylic methyl group. The standard conditions employ N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under thermal or photochemical initiation.[7]

The causality for this choice rests on the stability of the benzylic radical intermediate. The unpaired electron on the benzylic carbon is delocalized into the aromatic π-system, lowering the activation energy for hydrogen abstraction from the methyl group, thereby ensuring high selectivity over aromatic bromination.

Experimental Workflow and Protocol

The following diagram illustrates a typical workflow for the synthesis and purification of the title compound.

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Radical Bromination

-

1. Setup: To a solution of 3-methyl-4-fluorobenzonitrile (1.0 eq) in dry carbon tetrachloride (approx. 0.2 M), add N-bromosuccinimide (1.2 eq).[7]

-

2. Initiation: Add a catalytic amount of AIBN (0.05 eq).

-

3. Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

4. Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

5. Purification: Filter the solid succinimide and wash with a small amount of cold CCl₄. Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

6. Final Purification: Recrystallize the crude solid from a suitable solvent system, such as hexanes or an ethanol/water mixture, to afford the pure this compound.

Core Reactivity Profile: Nucleophilic Substitution

The primary and most synthetically valuable mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon.[1] This carbon is a potent electrophile, and the bromide is an excellent leaving group.[8][9] The reaction proceeds readily with a vast range of nucleophiles.

Mechanistic Considerations: The Benzylic Advantage

Benzylic halides can react via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is dictated by the nucleophile, solvent, and steric hindrance.

-

Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, Acetone). The reaction proceeds via a backside attack, inverting the stereocenter if one exists.

-

Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water). This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate.

For most preparative applications involving strong nucleophiles, the Sₙ2 pathway is dominant and preferred for its predictability and control.

Caption: Generalized Sₙ2 reaction of this compound.

Reactions with N-Nucleophiles (Amines)

The reaction with primary or secondary amines is a cornerstone application, yielding substituted benzylamines. This is a fundamental transformation in medicinal chemistry for building scaffolds found in numerous drug candidates.

Protocol 2: Synthesis of a Tertiary Amine Derivative

-

1. Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an aprotic solvent such as acetonitrile or DMF.

-

2. Reagents: Add the secondary amine (e.g., morpholine, 1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). The base is crucial to neutralize the HBr formed during the reaction.

-

3. Reaction: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-60°C to accelerate the reaction.

-

4. Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

5. Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Reactions with O- and S-Nucleophiles

Similar protocols can be applied for O- and S-nucleophiles to form ethers and thioethers, respectively. For the formation of ethers (a Williamson ether synthesis), a strong base like sodium hydride (NaH) is typically used to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile. For thioethers, weaker bases like K₂CO₃ are often sufficient due to the higher nucleophilicity of thiols.

Advanced Synthetic Considerations

Distinguishing Reactivity: Nucleophilic Substitution vs. Palladium Cross-Coupling

A common point of confusion for researchers is the distinction between the reactivity of a benzylic halide and an aryl halide. It is critical to understand that this compound is not a suitable substrate for typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira under standard conditions.[10][11][12][13]

-

Palladium Cross-Coupling Reactions require a halide or triflate substituent directly attached to the aromatic (sp²-hybridized) carbon .[14][15] The catalytic cycle for these reactions involves the oxidative addition of the Pd(0) catalyst into the Aryl-X bond.

-

This compound possesses a halide on an sp³-hybridized carbon . While some specialized Pd-catalyzed couplings of benzylic halides exist, the dominant and far more facile pathway is nucleophilic substitution.

This distinction is a guiding principle for synthetic planning. If the goal is to form a C-N, C-O, or C-S bond at the benzylic position, nucleophilic substitution is the correct strategy. If the goal were to functionalize the aromatic ring itself, one would need to start with a substrate like 3-bromo-4-fluorobenzonitrile.[10][16]

Caption: Decision workflow for selecting the correct synthetic strategy.

Conclusion

This compound is a powerful and versatile electrophilic intermediate whose reactivity is dominated by the benzylic bromide. Its primary utility lies in facile nucleophilic substitution reactions with a broad spectrum of nucleophiles, providing direct access to a variety of functionalized benzyl derivatives. A clear understanding of its reactivity profile, particularly the distinction from aryl halides in cross-coupling chemistry, is paramount for its effective and efficient use in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 856935-35-8|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. nbinno.com [nbinno.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-4-fluorobenzonitrile is a crucial fluorinated building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted benzene ring, makes it a valuable precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of kinase inhibitors, particularly those targeting Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's.

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₈H₅BrFN.[1] The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug design. The nitrile group can be further manipulated or serve as a key interaction point with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 856935-35-8 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C |

Table 2: Spectroscopic Data Interpretation (Predicted)

| Spectroscopy | Expected Signals and Interpretation |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm.- Aromatic protons appearing as multiplets in the region of δ 7.2-7.8 ppm, showing coupling with each other and with the fluorine atom. |

| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.- A signal for the nitrile carbon (-CN) around δ 115-120 ppm.- Aromatic carbon signals in the range of δ 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F). |

| IR Spectroscopy | - A characteristic sharp peak for the nitrile C≡N stretch around 2220-2240 cm⁻¹.- C-H stretching of the aromatic ring just above 3000 cm⁻¹.- C-H stretching of the CH₂ group just below 3000 cm⁻¹.- C-F stretching in the fingerprint region, typically around 1200-1250 cm⁻¹.- C-Br stretching in the lower frequency region of the fingerprint, around 600-700 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z 213 and 215 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.- A significant fragment corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 134.- A fragment corresponding to the benzyl cation (C₇H₄FN)⁺ at m/z 134 after benzylic cleavage. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of its precursor, 3-methyl-4-fluorobenzonitrile. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Experimental Protocol: Free-Radical Bromination

This protocol is based on a general procedure for the benzylic bromination of substituted toluenes and should be adapted and optimized for the specific substrate.[2][3]

Materials:

-

3-methyl-4-fluorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-fluorobenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Caption: A general workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of GSK-3β Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted therapeutics. One important target is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that is a key regulator in numerous cellular processes.[4][5][6] Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and some cancers.[4][7]

In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, one of the hallmarks of the disease.[4][7] It also plays a role in the production of amyloid-β peptides, which form amyloid plaques.[7][8] Therefore, the development of potent and selective GSK-3β inhibitors is a promising therapeutic strategy.

The reactive bromomethyl group of this compound allows for its facile incorporation into various molecular scaffolds, such as aminopyrimidines, to generate potent GSK-3β inhibitors.[9]

Experimental Protocol: Synthesis of an Aminopyrimidine-based GSK-3β Inhibitor (General Procedure)

This protocol outlines a general synthetic route for the preparation of a potential GSK-3β inhibitor using this compound. This is a representative example of a nucleophilic substitution reaction.

Materials:

-

This compound

-

A suitable aminopyrimidine derivative (e.g., 2-amino-4,6-dimethylpyrimidine)

-

A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of the aminopyrimidine derivative (1 equivalent) and the base (1.5-2 equivalents) in the chosen solvent, add a solution of this compound (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired aminopyrimidine-based GSK-3β inhibitor.

Caption: A logical relationship for the synthesis of a GSK-3β inhibitor.

Signaling Pathway Implication: The Wnt/β-catenin Pathway

GSK-3β is a key component of the canonical Wnt signaling pathway.[10][11][12][13] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[10][11] When a Wnt ligand binds to its receptor, GSK-3β is inhibited.[10] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival.[10][11] Inhibitors of GSK-3β, therefore, can mimic the Wnt signal and lead to the stabilization of β-catenin. This mechanism is relevant in various therapeutic areas, including regenerative medicine and oncology.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 9. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROLE OF GSK-3 IN Wnt/β-CATENIN SIGNALING PATHWAY IN OBESITY | Kulakova | Medical Immunology (Russia) [mimmun.ru]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Electrophilicity of 3-(Bromomethyl)-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-4-fluorobenzonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its chemical architecture, featuring a reactive bromomethyl group and an electron-deficient aromatic ring, renders it a potent electrophile. This guide provides a comprehensive analysis of the electrophilic character of this compound, detailing its reactivity profile, and offering detailed experimental protocols for its application in the synthesis of novel chemical entities. The strategic placement of a fluorine atom and a nitrile group on the benzene ring significantly modulates the reactivity of the benzylic bromide, making it a valuable building block for the construction of complex molecular scaffolds, including targeted covalent inhibitors.

Introduction

The inherent reactivity of benzyl bromides has long been harnessed in organic synthesis for the introduction of benzylic moieties. The electrophilicity of the benzylic carbon, susceptible to attack by a wide range of nucleophiles, makes these compounds valuable intermediates. In the case of this compound, the electrophilic nature of the benzylic carbon is further amplified by the electronic properties of the substituents on the aromatic ring. The strongly electron-withdrawing nitrile (-CN) group and the moderately electron-withdrawing fluorine (-F) atom work in concert to decrease the electron density of the benzene ring and, through inductive effects, of the benzylic carbon. This heightened electrophilicity makes this compound a highly reactive and versatile reagent for the synthesis of a diverse array of functionalized molecules.

Core Concepts: Understanding the Electrophilicity

The electrophilicity of this compound is primarily centered on the sp³-hybridized carbon of the bromomethyl group. This carbon is attached to a bromine atom, a good leaving group, and is also influenced by the electron-withdrawing environment of the substituted benzene ring.

Key Factors Influencing Electrophilicity:

-

Inductive Effect: The electronegative fluorine and nitrile substituents pull electron density away from the aromatic ring and, consequently, from the benzylic carbon. This creates a more pronounced partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

-

Leaving Group Ability: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating nucleophilic substitution reactions.

-

Reaction Mechanism: Reactions involving the benzylic carbon of this compound typically proceed via an Sₙ2 mechanism, especially with good nucleophiles. In this mechanism, the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs in a single, concerted step. The transition state is stabilized by the electron-withdrawing groups on the aromatic ring.

Reactivity Profile and Synthetic Applications

The enhanced electrophilicity of this compound allows it to react with a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile Class | Representative Nucleophile | Product Type | Potential Applications |

| Amines | Primary & Secondary Amines | Substituted Benzylamines | Pharmaceutical intermediates, building blocks for heterocyclic synthesis. |

| Thiols | Thiols, Thiophenols | Thioethers | Covalent inhibitors, materials science. |

| Azides | Sodium Azide | Benzyl Azides | Precursors for triazoles (via click chemistry), synthesis of amines. |

| Carboxylates | Carboxylic Acid Salts | Benzyl Esters | Prodrugs, fine chemicals. |

| Cyanides | Sodium Cyanide | Substituted Acetonitriles | Chain extension, synthesis of carboxylic acids and amines. |

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions that can be performed with this compound. These are based on established methodologies for similar benzyl bromides and should be adapted and optimized for specific substrates and scales.

Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: Synthesis of N-Benzyl-N-methyl-4-fluoro-3-cyanobenzylamine

Reaction: this compound + N-methylaniline → N-Benzyl-N-methyl-4-fluoro-3-cyanobenzylamine

Materials:

-

This compound

-

N-methylaniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add N-methylaniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 4-Fluoro-3-cyanobenzyl Phenyl Sulfide

Reaction: this compound + Sodium thiophenoxide → 4-Fluoro-3-cyanobenzyl Phenyl Sulfide

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium thiophenoxide by dissolving thiophenol (1.1 eq) in a solution of sodium hydroxide (1.1 eq) in ethanol.

-

To a solution of this compound (1.0 eq) in ethanol, add the freshly prepared sodium thiophenoxide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thioether.

Application in Drug Discovery: A Potential Covalent Modifier

The high electrophilicity of this compound makes it an attractive scaffold for the design of targeted covalent inhibitors (TCIs). TCIs are a class of drugs that form a permanent covalent bond with their biological target, often leading to enhanced potency and duration of action.

The benzylic carbon of this compound can act as a "warhead," reacting with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. The substituted benzonitrile moiety can be tailored to provide non-covalent binding affinity and selectivity for the target protein.

Caption: Covalent inhibition pathway of a targeted inhibitor.

The workflow for developing a TCI based on this scaffold would involve iterative cycles of design, synthesis, and biological evaluation to optimize both the non-covalent binding affinity and the covalent reactivity.

Caption: Workflow for targeted covalent inhibitor development.

Conclusion

This compound is a highly electrophilic building block with significant potential in organic synthesis and medicinal chemistry. The electron-withdrawing substituents on the aromatic ring enhance the reactivity of the benzylic bromide, enabling efficient reactions with a wide range of nucleophiles. Its utility as a scaffold for the development of targeted covalent inhibitors highlights its importance for researchers and drug development professionals. The provided protocols offer a starting point for the exploration of its rich chemistry and application in the synthesis of novel and biologically active compounds. Further quantitative studies on its reaction kinetics and computational analysis of its electronic properties would be valuable to fully elucidate its electrophilic character.

An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)-4-fluorobenzonitrile, a key building block in pharmaceutical and materials science research. Proper handling and storage of this reactive compound are critical to ensure its integrity and obtain reliable results in experimental procedures.

Core Stability Profile

This compound is a solid, crystalline substance that is generally stable under recommended storage conditions. However, its reactivity, largely attributed to the bromomethyl group, makes it susceptible to degradation under adverse conditions. Key sensitivities include moisture, light, and elevated temperatures.

Incompatible Materials and Conditions

To maintain the compound's purity and prevent degradation, it is crucial to avoid contact with the substances and conditions listed in the table below.[1][2] The presence of these materials can lead to chemical reactions that consume the desired product and generate impurities.

| Incompatible Agent | Potential Consequence |

| Moisture/Water | Hydrolysis of the bromomethyl group, potentially leading to the formation of the corresponding alcohol and hydrobromic acid.[1] |

| Light | Potential for photolytic decomposition, a common degradation pathway for brominated organic compounds.[2] |

| Acids & Strong Bases | Can catalyze degradation reactions.[2] |

| Alcohols & Amines | Nucleophilic substitution reactions with the bromomethyl group.[1] |

| Metals | Potential for catalytic degradation.[1] |

Recommended Storage and Handling

Adherence to proper storage and handling protocols is paramount for preserving the quality of this compound. The following table summarizes the recommended conditions based on available safety data sheets and product information.

| Parameter | Recommendation |

| Temperature | Store in a cool environment. Refrigeration at 2-8°C or storage in a cool, dark place at <15°C is recommended.[3][4] |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible.[3][5] |

| Container | Keep in a tightly sealed, light-resistant container.[5] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[1][5] |

Potential Degradation Pathways

In the event of a fire, thermal decomposition of this compound can produce hazardous gases, including:

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a chemical compound would involve the following:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperature, high humidity, strong acidic or basic solutions, and intense light.

-

Purity Analysis: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the purity of the compound over time under various storage conditions.

-

Impurity Identification: Employing techniques like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify any degradation products.

Logical Workflow for Ensuring Stability

The following diagram illustrates the logical workflow for the proper handling and storage of this compound to ensure its stability and minimize degradation.

References

A Technical Guide to the Solubility of 3-(Bromomethyl)-4-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding Solubility in Organic Solvents

The solubility of a solid compound in a solvent is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For a substituted aromatic compound like 3-(Bromomethyl)-4-fluorobenzonitrile, its polarity, potential for hydrogen bonding, and molecular size will dictate its solubility in various organic solvents.

While specific quantitative data is not available, a general understanding of its structure suggests it would be more soluble in polar aprotic and some polar protic solvents due to the presence of the nitrile and fluorinated benzene ring.

To aid in the selection of appropriate solvents for solubility determination and for use in reactions, the following table summarizes the properties of common organic solvents.

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Acetone | C₃H₆O | 56 | 0.791 | 20.7 |

| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 |

| Dichloromethane | CH₂Cl₂ | 40 | 1.33 | 9.1 |

| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.3 |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 |

| Ethanol | C₂H₅OH | 78 | 0.789 | 24.5 |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 6.0 |

| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 |

| Methanol | CH₃OH | 65 | 0.792 | 32.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.5 |

| Toluene | C₇H₈ | 111 | 0.867 | 2.4 |

Experimental Protocols for Solubility Determination

The absence of published quantitative solubility data for this compound necessitates experimental determination. Below are two standard methodologies that can be employed.

Gravimetric Method

This classical and straightforward method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the solution to stand undisturbed for several hours to let the excess solid settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent to avoid spattering.

-

Once the solvent is completely removed, place the container with the residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry solute. The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

-

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range, which is the case for aromatic compounds like this compound.[1] It relies on the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Application in Synthesis: A Logical Workflow

This compound is a valuable building block in organic synthesis, primarily due to the reactive bromomethyl group which readily participates in nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecules, including pharmaceutical intermediates.

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using this compound.

References

In-Depth Technical Guide: Hazards Associated with 3-(Bromomethyl)-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) from the supplier and follow all applicable local, state, and federal regulations for handling hazardous materials.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Bromomethyl)-4-fluorobenzonitrile is presented in Table 1. These values are primarily predicted and should be used as a guide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 856935-35-8 | [2][3] |

| Molecular Formula | C₈H₅BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2][3] |

| Appearance | Off-white powder | [4] |

| Density (Predicted) | 1.59 ± 0.1 g/cm³ | [4] |

| Boiling Point (Predicted) | 274.389 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 119.747 °C | [3] |

| Refractive Index (Predicted) | 1.564 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Note: There is some variability in the classification between suppliers. The more severe classification (e.g., Skin Corrosion Category 1B) should be considered for risk assessment purposes.

Signal Word: Danger or Warning[3]

Hazard Pictograms:

corrosive health hazard exclamation mark

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are summaries of standard OECD guidelines that would be used to determine its toxicological profile.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[5][6][7]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Fasting: Animals are fasted overnight before dosing.

-

Dose Administration: A single oral dose of the substance is administered. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. If no prior information is available, a starting dose of 300 mg/kg is often recommended.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The outcome of the test on a small group of animals (typically 3) determines the next step:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Classification: The substance is classified based on the dose levels at which mortality is observed.

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause localized skin irritation or corrosion.[8][9][10]

Methodology:

-

Animal Selection: Albino rabbits are the preferred species.

-

Preparation: A small area of the animal's back is clipped free of fur.

-

Dose Application: A 0.5 g dose of the solid substance (moistened with a small amount of water) is applied to a small area of the skin (approx. 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.

-

Scoring: The severity of the skin reactions is graded, and the substance is classified based on the scores.

Caption: Workflow for OECD 404 Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline is used to assess the potential of a substance to cause eye irritation or serious eye damage.[1][11][12]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days to assess the reversibility of any effects.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored. The substance is classified based on the severity and persistence of the eye lesions.

-

Sequential Testing: The test is typically initiated with a single animal. If severe damage is observed, no further testing is needed. If the results are less severe, the test is confirmed with additional animals.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. oecd.org [oecd.org]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Navigating the Proteome with Precision: A Technical Guide to 3-(Bromomethyl)-4-fluorobenzonitrile for Covalent Proteomics

Introduction: The Rise of Covalent Chemoproteomics and the Role of Electrophilic Probes

In the intricate landscape of cellular biology, understanding the function and regulation of proteins is paramount. Chemoproteomics has emerged as a powerful discipline that utilizes small molecule probes to interrogate protein function directly in their native environment. A particularly potent strategy within this field is the use of covalent probes, which form stable, irreversible bonds with their protein targets. This approach offers distinct advantages, including the ability to capture low-affinity interactions and provide a durable signal for downstream analysis.

At the heart of covalent chemoproteomics lies the design of reactive chemical probes. Among the most targeted nucleophilic residues in the proteome is cysteine, owing to the high reactivity of its thiol side chain. This guide focuses on a versatile and reactive electrophilic probe, 3-(Bromomethyl)-4-fluorobenzonitrile , and its application in proteomics research. This technical document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, mechanism of action, and practical application in state-of-the-art proteomics workflows for target identification and validation.

Chemical Profile and Reactivity of this compound

This compound is a fluorinated aryl nitrile compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol .[1] Its utility as a covalent probe stems from the presence of a highly reactive bromomethyl group attached to a fluorobenzonitrile scaffold.

| Property | Value | Reference |

| CAS Number | 856935-35-8 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Melting Point | 75 - 79 °C | [2] |

The key to its function lies in the electrophilic nature of the benzylic carbon in the bromomethyl group. This carbon is susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism , where the sulfur atom of the cysteine thiolate attacks the benzylic carbon, displacing the bromide ion and forming a stable thioether bond.

The fluorobenzonitrile moiety, while not directly participating in the covalent linkage, plays a crucial role in modulating the reactivity and properties of the probe. The electron-withdrawing nature of the fluorine and nitrile groups enhances the electrophilicity of the benzylic carbon, thereby increasing its reactivity towards nucleophilic cysteine residues. Furthermore, this aromatic scaffold provides a framework for potential future modifications, such as the attachment of reporter tags (e.g., biotin, fluorophores) or bio-orthogonal handles for more complex experimental designs.[2][3]

Mechanism of Covalent Labeling of Cysteine Residues

The covalent modification of proteins by this compound is a targeted process that leverages the inherent nucleophilicity of cysteine residues. The overall mechanism can be visualized as follows:

Sources

The Strategic Role of Fluorine in 3-(Bromomethyl)-4-fluorobenzonitrile: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-fluorobenzonitrile is a versatile building block in medicinal chemistry, embodying several key features that are highly sought after in the design of novel therapeutics. The strategic incorporation of a fluorine atom, alongside the reactive bromomethyl and cyano functionalities, provides a powerful platform for the synthesis of complex molecular architectures with tailored pharmacological profiles. This technical guide delves into the multifaceted role of the fluorine atom in this molecule, exploring its influence on physicochemical properties, reactivity, and metabolic stability. While specific experimental data and biological applications for this compound are not extensively documented in publicly available literature, this guide will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a comprehensive overview of its potential in drug discovery.

Physicochemical Impact of Fluorine

The introduction of a fluorine atom onto the benzene ring of this compound has profound effects on its electronic and physical properties. Fluorine is the most electronegative element, and its presence significantly alters the molecule's characteristics, which can be leveraged to fine-tune drug-like properties.

Table 1: Comparison of Physicochemical Properties of a Fluorinated vs. Non-Fluorinated Benzonitrile Analogue

| Property | 4-Bromobenzonitrile | 3-Bromo-4-fluorobenzonitrile |

| Molecular Weight | 182.02 g/mol | 200.01 g/mol |

| Calculated LogP | 2.6 | 2.4 |

| Polar Surface Area | 23.8 Ų | 23.8 Ų |

Note: Data for 3-Bromo-4-fluorobenzonitrile is used as a proxy to illustrate the effect of fluorine, as specific experimental data for this compound is limited.

The fluorine atom's strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which in turn can affect a drug candidate's pharmacokinetic profile, including absorption and distribution. Furthermore, the C-F bond can participate in favorable interactions with biological targets, potentially enhancing binding affinity.

Modulation of Reactivity and Synthetic Utility

The fluorine atom in this compound plays a crucial role in modulating the reactivity of the adjacent functional groups, primarily the bromomethyl group. This benzyl bromide moiety is a key electrophilic handle for introducing the fluorobenzonitrile scaffold into a target molecule through nucleophilic substitution reactions.

The Inductive Effect of Fluorine

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This electronic pull can influence the reactivity of the benzylic position. While typically electron-withdrawing groups can destabilize a developing positive charge in an SN1-type reaction, they can enhance the electrophilicity of the benzylic carbon in an SN2-type reaction, making it more susceptible to attack by nucleophiles.

Caption: General workflow of an SN2 reaction involving this compound.

The presence of the fluorine atom can thus fine-tune the reactivity of the bromomethyl group, allowing for controlled and efficient coupling with a variety of nucleophiles such as amines, thiols, and alcohols, which are common functionalities in drug molecules.

Role in Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.

Metabolic oxidation, often mediated by cytochrome P450 enzymes, is a major pathway for drug clearance. A common site of oxidation is a benzylic C-H bond. By replacing a hydrogen atom with fluorine at the 4-position of the benzonitrile ring, this potential metabolic "soft spot" is effectively blocked. This can lead to a longer in vivo half-life of the drug, potentially reducing the required dose and frequency of administration.

Caption: Impact of fluorine on metabolic stability at the benzylic position.

Experimental Protocols

While specific experimental protocols for reactions involving this compound are not readily found in the literature, the following are representative procedures for key transformations of analogous bromo-fluoro-aromatic compounds. These protocols can serve as a starting point for the synthetic manipulation of the title compound.

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Fluoro-Aromatic Compound

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom on a related compound, 3-bromo-4-fluorobenzonitrile, can be effectively coupled with various boronic acids.

Materials:

-

3-Bromo-4-fluorobenzonitrile (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add 3-bromo-4-fluorobenzonitrile, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add the toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The fluorine atom in this compound is a strategic element that imparts a range of beneficial properties for drug discovery. It modulates the molecule's physicochemical characteristics, fine-tunes the reactivity of the synthetically crucial bromomethyl group, and can enhance metabolic stability by blocking potential sites of oxidation. While this technical guide provides a framework for understanding the importance of this fluorinated building block, further experimental investigation is warranted to fully elucidate its reactivity and potential in the synthesis of novel therapeutic agents. The principles outlined herein, supported by data from analogous compounds, underscore the continued importance of fluorine in modern medicinal chemistry.

Methodological & Application

synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile from 4-fluoro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Bromomethyl)-4-fluorobenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the benzylic bromination of 4-fluoro-3-methylbenzonitrile using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method, a variation of the Wohl-Ziegler reaction, offers an efficient route to the desired product. This application note includes a step-by-step experimental protocol, tables of quantitative data for the starting material and the product, and a visual representation of the experimental workflow.

Introduction

4-Fluoro-3-methylbenzonitrile is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity. The conversion of the methyl group to a bromomethyl group introduces a reactive handle for further synthetic transformations, making this compound a key intermediate for the construction of more complex molecules. The Wohl-Ziegler reaction is a well-established method for the selective benzylic bromination of alkylarenes, offering a reliable and effective synthetic strategy.[1]

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

| Property | 4-Fluoro-3-methylbenzonitrile | This compound |

| CAS Number | 185147-08-4 | 856935-35-8 |

| Molecular Formula | C₈H₆FN | C₈H₅BrFN |

| Molecular Weight | 135.14 g/mol | 214.03 g/mol |

| Appearance | Solid | White to yellow to orange powder to crystal |

| Melting Point | Not available | 75 - 79 °C |

| Purity | ≥97% | ≥98% (GC) |

Table 2: Quantitative Data for the Synthesis

| Parameter | Value |

| Starting Material | 4-Fluoro-3-methylbenzonitrile |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) |

| Reaction Time | ~8 hours |

| Expected Yield | 80-90% (based on similar transformations) |

| Product | This compound |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the Wohl-Ziegler bromination of a similar substrate, 4-methylbenzonitrile.

Materials:

-

4-Fluoro-3-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is toxic and ozone-depleting; acetonitrile can be used as a safer alternative solvent)[1]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 4-fluoro-3-methylbenzonitrile (1.0 eq) in dry carbon tetrachloride (or acetonitrile), add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN.

-

Reflux the reaction mixture for approximately 8 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to track the consumption of the starting material.

-

After completion of the reaction (indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

-

The succinimide byproduct, which is insoluble in carbon tetrachloride, will precipitate. Filter the mixture to remove the succinimide.

-

Wash the filtrate with a 10% sodium carbonate solution followed by water to remove any remaining succinimide and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the N-Bromosuccinimide (NBS) Bromination of 4-Fluoro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the benzylic bromination of 4-fluoro-3-methylbenzonitrile using N-bromosuccinimide (NBS). The resulting product, 3-(bromomethyl)-4-fluorobenzonitrile, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This protocol outlines the reaction mechanism, experimental setup, reaction conditions, and purification methods. Quantitative data from analogous reactions are presented to provide an expected range for reaction parameters and yields.

Introduction

Benzylic bromination is a crucial transformation in organic synthesis, providing a versatile handle for further functionalization. The use of N-bromosuccinimide (NBS) as a reagent for this purpose is well-established, offering a reliable and selective method for introducing a bromine atom at the benzylic position of toluene derivatives.[1][2] This reaction proceeds via a free-radical chain mechanism, which is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[1][3] The resulting benzyl bromides are important building blocks in the pharmaceutical and agrochemical industries due to their reactivity in nucleophilic substitution and cross-coupling reactions.[4][5]

The substrate, 4-fluoro-3-methylbenzonitrile, is a useful starting material in the development of various biologically active molecules.[6] The selective bromination of its methyl group provides this compound, a key intermediate for the synthesis of more complex molecular architectures.

Reaction and Mechanism

The N-bromosuccinimide (NBS) bromination of 4-fluoro-3-methylbenzonitrile is a free-radical chain reaction known as the Wohl-Ziegler reaction. The generally accepted mechanism involves three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, upon heating or UV irradiation. This generates initiator radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-fluoro-3-methylbenzonitrile. This step is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS (or Br2 generated in situ) to form the desired product, this compound, and regenerates a bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Experimental Data

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Methylbenzonitrile | NBS, AIBN | CCl4 | Reflux, 8 h | 90 | [6] |

| Substituted Toluene | NBS, AIBN | CCl4 | Reflux, 12 h | 42 | |

| Substituted Toluene | NBS, Benzoyl Peroxide | CCl4 | Microwave, 130°C, 15 min | 41 | |

| Substituted Toluene | NBS, Benzoyl Peroxide | CCl4 | Reflux, 4 h | 100 |

Experimental Protocol

This protocol is based on established procedures for benzylic bromination of substituted toluenes using NBS and a radical initiator.

Materials:

-

4-Fluoro-3-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4) or Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Saturated aqueous sodium thiosulfate solution (Na2S2O3)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-methylbenzonitrile (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (e.g., 0.05 eq.) or benzoyl peroxide to the solution.

-